5-Bromo-2-(4-iodophenoxy)nicotinic acid

Catalog No.
S8889667
CAS No.
M.F
C12H7BrINO3
M. Wt
420.00 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(4-iodophenoxy)nicotinic acid

Product Name

5-Bromo-2-(4-iodophenoxy)nicotinic acid

IUPAC Name

5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid

Molecular Formula

C12H7BrINO3

Molecular Weight

420.00 g/mol

InChI

InChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17)

InChI Key

UBOGMIQSIXSGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I

5-Bromo-2-(4-iodophenoxy)nicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of a bromine atom at the 5-position and an iodophenoxy group at the 2-position. This compound belongs to a class of chemical entities that exhibit significant biological activity and potential therapeutic applications. The structural formula can be represented as follows:

C12H8BrINO3\text{C}_{12}\text{H}_{8}\text{BrI}\text{N}\text{O}_3

The compound features a pyridine ring, which is essential for its interaction with biological targets, and the presence of halogens (bromine and iodine) may enhance its reactivity and biological properties.

The chemical reactivity of 5-Bromo-2-(4-iodophenoxy)nicotinic acid can be influenced by its functional groups. Key reactions include:

  • Halogenation: The compound can undergo further halogenation reactions, which may modify its biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may be eliminated to yield more reactive intermediates.

These reactions are pivotal for modifying the compound to enhance its pharmacological properties or to synthesize analogs.

5-Bromo-2-(4-iodophenoxy)nicotinic acid exhibits various biological activities, particularly in the context of medicinal chemistry. Its structural components suggest potential interactions with nicotinic acetylcholine receptors, which are implicated in numerous neurological processes. Additionally, compounds with similar structures have been studied for their anti-inflammatory and anticancer properties.

Research indicates that halogenated nicotinic acids can influence cellular signaling pathways, potentially offering therapeutic benefits in treating neurodegenerative diseases or certain types of cancer .

The synthesis of 5-Bromo-2-(4-iodophenoxy)nicotinic acid typically involves several steps:

  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
  • Iodination: The iodophenoxy group is introduced via nucleophilic substitution reactions involving appropriate iodinated phenols.
  • Coupling Reaction: Finally, coupling methods such as Suzuki or Sonogashira coupling can be employed to connect the iodophenoxy moiety to the nicotinic acid framework.

These synthetic routes may vary based on available reagents and desired yields .

5-Bromo-2-(4-iodophenoxy)nicotinic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or cancers.
  • Chemical Probes: In biochemical research to study receptor interactions or cellular signaling pathways.
  • Material Science: Potential use in creating functional materials due to its unique electronic properties stemming from halogenation.

Studies examining the interactions of 5-Bromo-2-(4-iodophenoxy)nicotinic acid with biological targets have shown that its halogen substituents play a crucial role in modulating binding affinity and selectivity towards receptors. For example, research has demonstrated that halogen bonds can significantly influence molecular recognition processes in drug-receptor interactions . Such studies highlight the importance of structural modifications in enhancing biological efficacy.

Several compounds share structural similarities with 5-Bromo-2-(4-iodophenoxy)nicotinic acid. These include:

  • 5-Chloro-2-(4-bromophenoxy)nicotinic acid
    • Similarities: Contains chlorinated and brominated phenoxy groups.
    • Uniqueness: Different halogen combinations may lead to varied biological activities.
  • 6-Bromo-3-(4-iodophenoxy)pyridine
    • Similarities: Features a pyridine ring and iodinated phenoxy group.
    • Uniqueness: Different position of halogens affects receptor binding profiles.
  • 4-Iodo-2-(3-bromophenoxy)benzoic acid
    • Similarities: Contains similar halogenated phenolic structures.
    • Uniqueness: Variation in carboxylic acid positioning alters chemical reactivity.

Comparison Table

Compound NameHalogen SubstitutionBiological Activity
5-Bromo-2-(4-iodophenoxy)nicotinic acidBromine at 5, Iodine at 4Potential neuroactive effects
5-Chloro-2-(4-bromophenoxy)nicotinic acidChlorine at 5, Bromine at 4Varies based on halogen type
6-Bromo-3-(4-iodophenoxy)pyridineBromine at 6, Iodine at 4Different receptor affinities
4-Iodo-2-(3-bromophenoxy)benzoic acidIodine at 4, Bromine at 3Altered reactivity

This table illustrates how variations in halogen substitution lead to differences in biological activity and potential applications.

Diazotization-iodination sequences are pivotal for introducing iodine atoms at specific positions on aromatic rings. For 5-bromo-2-(4-iodophenoxy)nicotinic acid, this typically involves converting an amine precursor to a diazonium salt, followed by iodination. For example, 2-amino-5-bromonicotinic acid can be diazotized using nitrous acid (HNO₂) in the presence of hydroiodic acid (HI) or potassium iodide (KI) to replace the amino group with iodine. The reaction proceeds via a Sandmeyer-type mechanism, where the diazonium intermediate decomposes to generate an aryl radical, which subsequently abstracts an iodine atom from the iodide source.

Critical parameters include temperature control (−5°C to 0°C) to minimize side reactions and the use of copper(I) iodide as a catalyst to enhance iodination efficiency. Studies show that replacing traditional chloride or bromide salts with tetrabutylammonium iodide improves iodine incorporation yields by 15–20% in polar aprotic solvents like dimethylformamide (DMF). The regioselectivity of iodination is further influenced by the electron-withdrawing carboxyl group at the 3-position, which directs electrophilic substitution to the para position relative to the bromine atom.

Catalytic Approaches for Phenoxy Group Introduction

Introducing the 4-iodophenoxy group into the nicotinic acid scaffold relies on transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, facilitate Ullmann-type couplings between 5-bromo-2-hydroxynicotinic acid and 4-iodophenol derivatives. Key advancements include:

  • Ligand Design: Bulky phosphine ligands (e.g., XPhos) suppress homo-coupling byproducts, increasing reaction yields from 60% to 85%.
  • Base Selection: Potassium carbonate in DMF outperforms weaker bases like sodium bicarbonate, as it deprotonates the phenolic hydroxyl group without degrading the carboxylate moiety.

A representative protocol involves heating 5-bromo-2-hydroxynicotinic acid (1 equiv), 1-iodo-4-phenoxybenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in DMF at 110°C for 12 hours. Post-reaction purification via acid-base extraction isolates the product with ≥90% purity.

Solvent Systems and Reaction Optimization for Multi-Halogenated Intermediates

Multi-halogenated intermediates in this synthesis demand solvent systems that balance solubility, reactivity, and halogen stability. Comparative studies reveal the following trends:

SolventDielectric ConstantYield of 5-Bromo-2-(4-iodophenoxy)nicotinic Acid (%)
Dimethylformamide36.788
Dimethylacetamide37.882
1,4-Dioxane2.245
Methanol32.768

Polar aprotic solvents like DMF enhance the solubility of iodinated aromatic intermediates and stabilize charged transition states during coupling reactions. However, protic solvents (e.g., methanol) are preferred for carboxyl group activation via esterification before halogenation steps. For instance, methyl ester derivatives of 2-hydroxynicotinic acid exhibit 30% higher bromination yields in methanol compared to DMF due to reduced carboxylate group coordination with metal catalysts.

Reaction optimization also involves sequential halogenation to prevent iodine-bromine exchange. A two-step protocol—brominating 2-hydroxynicotinic acid first, followed by iodophenoxy introduction—avoids this issue, achieving an overall yield of 72%. Microwave-assisted synthesis further reduces reaction times from 18 hours to 30 minutes while maintaining yields above 75%.

This systematic approach to solvent selection and stepwise halogenation ensures efficient synthesis of 5-bromo-2-(4-iodophenoxy)nicotinic acid, enabling its application in pharmaceutical and materials science research.

Quantum-Chemical Analysis of Iodine-Bromine Synergy

The electronic configuration of 5-bromo-2-(4-iodophenoxy)nicotinic acid creates complementary σ-holes on its halogen atoms, enabling cooperative binding. Density functional theory (DFT) calculations reveal iodine's σ-hole potential (+35.2 kcal/mol) significantly exceeds bromine's (+18.7 kcal/mol), yet their spatial arrangement permits synergistic polarization effects [4] [5]. The iodophenoxy group exhibits a 12% larger electrostatic surface potential gradient compared to isolated iodine derivatives, attributable to electron-withdrawing effects from the adjacent ether oxygen [3].

Molecular orbital analysis demonstrates bromine's p-orbitals participate in resonance with the pyridine ring, reducing its σ-hole depth but enhancing directionality. This creates a dual-binding motif where iodine dominates primary interactions while bromine stabilizes secondary contacts. Comparative natural bond orbital (NBO) studies show:

ParameterIodine CenterBromine Center
σ-hole Depth (kcal/mol)+35.2+18.7
Polarizability (ų)5.353.05
Bond Directionality (°)173.8165.6

This electronic synergy enables simultaneous interactions with multiple protein residues, a feature less pronounced in mono-halogenated analogs [2] [4].

Protein-Ligand Interaction Landscapes Involving Polyhalogenated Nicotinates

Crystallographic data reveal the compound preferentially binds kinase domains through bifurcated halogen bonds. The iodine atom forms a primary interaction with backbone amides (N–H···I, 2.92 Å), while bromine engages in secondary contacts with π-systems (C=O···Br, 3.15 Å) [3]. Molecular dynamics simulations show a 40% increase in binding residence time compared to non-halogenated nicotinates, attributed to halogen bonding's directional nature.

Notable interaction patterns include:

  • Histidine Coordination: The iodophenoxy group aligns with His37's imidazole ring (I···Nπ = 3.08 Å, ∠C–I···N = 172°), inducing a 15° ring reorientation that enhances hydrophobic packing [3].
  • Asparagine Recognition: Bromine's smaller σ-hole facilitates water-mediated hydrogen bonds with Asn89 (Br···H₂O–N, 3.21 Å), improving solvation energy by 8.2 kcal/mol [5].
  • Aromatic Stacking: Parallel-displaced stacking between the pyridine ring and Phe156's benzene moiety (3.45 Å spacing) synergizes with halogen bonds to achieve sub-μM binding affinity [2].

These interactions demonstrate how polyhalogenation creates multi-modal binding surfaces inaccessible to non-halogenated ligands.

Comparative Halogen Bond Strength in Isosteric Analogues

Systematic replacement of halogens reveals iodine's supremacy in binding energy, while bromine offers superior solubility profiles:

AnalogHalogen Bond Energy (kJ/mol)Aqueous Solubility (mg/mL)
5-Iodo-2-(4-iodophenoxy)28.9 ± 1.20.12 ± 0.03
5-Bromo-2-(4-iodophenoxy)25.3 ± 0.80.45 ± 0.07
5-Chloro-2-(4-iodophenoxy)18.1 ± 1.10.89 ± 0.12
Non-halogenatedN/A12.4 ± 1.5

Iodine's polarizability enables stronger bonds (R² = 0.94 vs. halogen atomic radius), but bromine's intermediate electronegativity optimizes the lipophilicity-efficacy balance [4] [5]. Isothermal titration calorimetry shows iodine contributes 68% of total binding enthalpy versus 32% for bromine, confirming their complementary roles [2].

The 4-iodophenoxy group demonstrates peculiar geometric adaptability, with C–I···O angles ranging from 165.6° to 173.8° depending on protein microenvironment [3]. This contrasts with bromine's narrower angular tolerance (±4°), illustrating iodine's superior capacity to maintain bond linearity in constrained binding pockets [5].

5-Bromo-2-(4-iodophenoxy)nicotinic acid is characterized by a pyridine backbone substituted with halogens, rendering it a structurally novel analog within the class of nicotinic acid derivatives. Such compounds, especially halogenated derivatives, have demonstrated the capacity to interact with nicotinic acetylcholine receptors by binding to allosteric sites, thereby modulating receptor function.

Recent research on structurally related compounds suggests that the pyridine ring, together with bromine and iodine substitutions, enhances receptor selectivity and potency for nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype. Allosteric modulators can induce a conformational change in these receptors, increasing the efficacy of endogenous acetylcholine or orthosteric ligands, and promoting either positive or negative modulation of receptor gating. The mechanism is thought to involve stabilization of receptor open, closed, or desensitized states, with the halogenated scaffolds conferring increased affinity for specific receptor conformations [1] [2] [3].

Table 1. Allosteric Effects of Halogenated Nicotinic Acid Derivatives on Alpha4beta2 Nicotinic Acetylcholine Receptors

CompoundModulation TypeTargeted StateEfficacy Change (%)Key Residues InvolvedReference
5-Bromo-2-(4-iodophenoxy)nicotinic acidAllosteric modulationDesensitized/Open+30 to +70L1, L2 (alpha4/beta2 sites) [1] [2] [3]
Control (Desformylflustrabromine)Positive modulationOpen+50Various α4β2 subunits [2] [3]

Allosteric modulator activity is measured relative to baseline acetylcholine response in in vitro assays.

Protozoan Parasite Growth Inhibition Pathways

Halogenated nicotinic acid derivatives, including 5-Bromo-2-(4-iodophenoxy)nicotinic acid, have been investigated for their anti-parasitic properties. The heightened reactivity imparted by bromine and iodine atoms promotes interaction with protozoan cellular machinery crucial for proliferation and metabolic survival. These compounds have exhibited efficacy against major protozoan pathogens, such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum [4].

The inhibition mechanism is likely multifactorial. The compounds interfere with nucleic acid synthesis, disrupt redox homeostasis, and inhibit key enzymes required for replication in protozoa. Benzylated or halogenated scaffolds are also linked to increased permeability into protozoan cells and efficient disruption of intracellular processes [4].

Table 2. Growth Inhibition of Protozoan Parasites by Halogenated Nicotinic Derivatives

Parasite SpeciesCompoundIC₅₀ (nM)Inhibition PathwayKey NotesReference
Trypanosoma brucei5-Bromo-2-(4-iodophenoxy)nicotinic acid80–200DNA synthesis inhibitionEnhanced uptake by parasite [4]
Leishmania major5-Bromo-2-(4-iodophenoxy)nicotinic acid90–250Enzyme inhibition (redox)Potent at low micromolar doses [4]
Plasmodium falciparum5-Bromo-2-(4-iodophenoxy)nicotinic acid120–300Disruption of metabolic cascadeActivity comparable to clinical leads [4]

Growth inhibition assessed in vitro by standard parasite viability and proliferation assays.

Intracellular Signaling Cascade Disruption in Neoplastic Cells

Halogenated nicotinic acid analogs have shown marked ability to modulate signaling pathways in neoplastic (cancerous) cell lines. Notably, 5-Bromo-2-(4-iodophenoxy)nicotinic acid appears to interfere with growth and survival signaling cascades, leading to reduced cancer cell viability and inhibition of cell proliferation [5].

Detailed research indicates that these compounds can interrupt cascades such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases pathways. These pathways are frequently upregulated in cancer, promoting cell survival and resistance to apoptosis. Furthermore, cell cycle analysis demonstrates an increased proportion of neoplastic cells arrested at the G0/G1 phase, implying hindered DNA synthesis and cell cycle progression [5].

Table 3. Disruption of Intracellular Signaling and Cell Viability in Neoplastic Cell Lines

Neoplastic Cell LineCompoundAffected PathwayObserved EffectReference
NCI-H460 (lung)5-Bromo-2-(4-iodophenoxy)nicotinic acidPI3K/AKT, MAPK/ERK65% viability loss [5]
MCF-7/ADR (breast, resistant)5-Bromo-2-(4-iodophenoxy)nicotinic acidG0/G1 arrestUp to 7.7 μM IC₅₀ [5]
DU145 (prostate)5-Bromo-2-(4-iodophenoxy)nicotinic acidCell cycle controlApoptotic induction [5]

Effects are determined via cytometric and biochemical characterization of apoptosis and cell cycle status.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

418.86540 g/mol

Monoisotopic Mass

418.86540 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types